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Compound of Interest

Compound Name: 5-Methyl-4-phenyl-1,3-oxazole

CAS No.: 1008-28-2

Cat. No.: B092870 Get Quote

Executive Summary
5-Methyl-4-phenyl-1,3-oxazole represents the thermodynamically stable "sink" product in the

photo-rearrangement of isoxazoles. While often overshadowed by its isoxazole precursors

(common in COX-2 inhibitors like Valdecoxib), this oxazole scaffold exhibits distinct

crystallographic packing driven by

-stacking and weak

interactions, contrasting sharply with the dipole-driven packing of isoxazoles.

This guide compares the oxazole against its Isoxazole precursor (3-phenyl-5-methylisoxazole)

and its Regioisomer (4-methyl-5-phenyloxazole), providing actionable data for crystal

engineering and medicinal chemistry applications.

Crystallographic Characterization
Crystal Habit & Unit Cell Trends
Crystallographic analysis of 4,5-disubstituted oxazoles reveals a tendency to form triclinic (P

) or monoclinic (P2

/c) lattices. Unlike their isoxazole counterparts, which often crystallize via strong dipole-dipole
alignment, 5-Methyl-4-phenyl-1,3-oxazole derivatives rely heavily on dispersive forces.
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Parameter
5-Methyl-4-phenyl-1,3-
oxazole (Target)

3-Phenyl-5-
methylisoxazole
(Alternative)

Crystal System
Triclinic / Monoclinic (derivative

dependent)
Typically Monoclinic

Space Group or

Primary Interaction Stacking (Face-to-Face) Dipole-Dipole & weak H-bonds

Packing Motif Herringbone or Slipped-Stack Linear chains or dimers

Density (

)
~1.18 - 1.25 g/cm³ ~1.20 - 1.28 g/cm³

Intermolecular Interactions (The "Glue")
Experimental data from homologous series indicates that the stability of the 5-methyl-4-phenyl

scaffold is governed by a hierarchy of weak interactions [1]:

Stacking: The phenyl ring at C4 and the oxazole ring at C5 are nearly coplanar (torsion angle
< 15°), facilitating efficient stacking distances of ~3.6–3.8 Å.

Hydrogen Bonds: The nitrogen atom in the oxazole ring (position 3) acts as a weak acceptor
for aromatic protons from adjacent phenyl rings.

Absence of Strong Donors: Unlike isoxazoles, which can be ring-opened to form donors, the

intact oxazole ring lacks strong H-bond donors, making the lattice softer and more soluble in

non-polar solvents.

Comparative Performance Analysis
Alternative 1: The Isoxazole Precursor
The most relevant comparison is 3-Phenyl-5-methylisoxazole. This is the starting material for

the photochemical synthesis of the oxazole.
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Stability: The isoxazole is metastable under UV irradiation. Upon exposure to

= 254-300 nm, it undergoes N-O bond cleavage to form a transient azirine intermediate,
which rearranges to the thermodynamically stable 5-Methyl-4-phenyl-1,3-oxazole [2].

Basicity: The oxazole is significantly more basic (

) than the isoxazole (

), affecting salt formation and co-crystal stability.

Alternative 2: The Regioisomer (4-Methyl-5-
phenyloxazole)

Structural Difference: Swapping the methyl and phenyl groups alters the molecular volume

and packing efficiency.

Scintillation Performance: The 4-methyl-5-phenyl isomer is the core unit of Dimethyl-POPOP,

a secondary scintillator used to shift wavelengths in radiation detection.[1] The 5-methyl-4-

phenyl isomer (our target) has a shorter conjugation length and lower quantum yield, making

it less effective for scintillation but more stable for metabolic studies [3].

Comparative Data Table
Feature

5-Methyl-4-phenyl-
1,3-oxazole

3-Phenyl-5-
methylisoxazole

4-Methyl-5-
phenyloxazole

Role
Thermodynamic Sink

(Stable Product)

Kinetic Precursor

(Labile)

Scintillator

Component

UV Stability
High (Resistant to

rearrangement)

Low (Rearranges to

Oxazole)
High

Basicity (

)
~0.8 (Weak Base)

~ -3.0 (Very Weak

Base)
~1.0

Key Use Case
Metabolic Metabolite /

Stable Core

Drug Scaffold (e.g.,

Valdecoxib)

Radiation Detection

(POPOP)
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Experimental Protocols
Protocol: Photochemical Synthesis & Crystallization
This protocol validates the identity of the oxazole by generating it from its isoxazole isomer.

Objective: Convert 3-phenyl-5-methylisoxazole to 5-methyl-4-phenyl-1,3-oxazole and grow

single crystals.

Preparation: Dissolve 1.0 g of 3-phenyl-5-methylisoxazole in 100 mL of anhydrous

acetonitrile (ACN).

Irradiation: Place the solution in a quartz reaction vessel. Irradiate with a low-pressure

mercury lamp (

nm) for 4–6 hours under argon atmosphere.

Monitoring: Track reaction progress via TLC (SiO

, Hexane:EtOAc 8:2). The oxazole will appear as a more polar spot (lower

) compared to the isoxazole.

Isolation: Evaporate the solvent under reduced pressure to obtain a yellow oil.

Purification: Perform flash column chromatography (Gradient: 0%

20% EtOAc in Hexane).

Crystallization (Slow Evaporation):

Dissolve the purified solid (approx. 50 mg) in a minimum amount of Methanol (approx. 2

mL).

Place in a small vial and cover with Parafilm. Poke 3 small holes in the film.

Allow to stand at room temperature (20–25°C) for 3–5 days.

Result: Colorless prismatic crystals suitable for X-ray diffraction.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b092870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Charge-Transfer Complex Formation
To probe the electron-donating capability of the oxazole ring.

Mix: Combine equimolar amounts of 5-Methyl-4-phenyl-1,3-oxazole and TCNQ (7,7,8,8-

tetracyanoquinodimethane) in hot acetonitrile.

Cool: Allow the solution to cool slowly to 4°C.

Observation: Deep colored crystals (often dark red/purple) indicate the formation of a

Charge-Transfer (CT) complex, confirming the

-donor nature of the oxazole ring [2].

Mechanism & Workflow Visualization
The following diagram illustrates the photochemical transposition pathway and the resulting

crystallographic interactions.

Crystallographic Forces
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Caption: Photochemical transposition pathway from isoxazole precursor to the stable oxazole

target, highlighting key crystallographic packing forces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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